Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring substituted with a pyrimidinyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate typically involves the reaction of pyrrolidine derivatives with pyrimidine compounds under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the pyrimidinyl or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrimidinyl or pyrrolidine rings .
Scientific Research Applications
Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products
Mechanism of Action
The mechanism of action of tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (1-(5-bromopyrazin-2-yl)pyrrolidin-3-yl)carbamate: This compound features a bromopyrazinyl group instead of a pyrimidinyl group.
Tert-butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate: This compound has a bromopyridinyl group in place of the pyrimidinyl group
Uniqueness
Tert-butyl (1-(pyrimidin-2-yl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrimidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H20N4O2 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-(1-pyrimidin-2-ylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-8-17(9-10)11-14-6-4-7-15-11/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,18) |
InChI Key |
ZNIIGOQQFQWRET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
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